1-Hydroxy-2,7-naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-oxo-2H-2,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-10-2-1-5(6)3-7(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCQABLMKKNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Baldwin's Procedure for 2,7-Naphthyridine Core Synthesis
The foundational work for synthesizing the 2,7-naphthyridine core structure, which forms the basis for 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, was established by Baldwin and colleagues. Their approach involves starting from 3-cyano-4-methyl pyridine (CAS No. 5444-01-9). The key steps of this classical approach include:
- Conversion of 3-cyano-4-methyl pyridine to N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine via reaction with N,N-dimethyl formamide dimethyl acetal
- Reaction conditions requiring high temperatures (150°C) and extended reaction times (16 hours)
- Purification by distillation at 160°C under reduced pressure (0.2 mm Hg)
- Moderate yield of approximately 63%
This procedure, while effective, presents challenges for large-scale manufacturing due to harsh reaction conditions and the requirement for distillation purification. Subsequent research has focused on optimizing these conditions to improve yield and practicality.
Pyridine-Based Cyclization Methods
An alternative approach to naphthyridine synthesis involves the cyclization of appropriately substituted pyridines. According to comprehensive studies on naphthyridine chemistry, these syntheses can be categorized based on which bond of the resulting naphthyridine is formed in the process. Three main approaches are documented:
- Formation of the N1,C2-bond: Exemplified by the reaction of 2-(2-ethoxycarbonylvinyl)-3-pyridinamine to yield 1,5-naphthyridin-2(1H)-one
- Formation through enamine intermediates: Using N,N-dimethylformamide diC1-6alkylacetal as a key reagent
- Direct cyclization of 3-cyano-4-methylpyridine derivatives to form the naphthyridine ring system
These foundational methods have been extensively modified to accommodate various substitution patterns and functional group requirements.
Modern Synthetic Approaches to 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid
Modified Baldwin's Procedure
Modern adaptations of Baldwin's procedure have been developed to address the limitations of the classical approach. These modifications focus on:
- Optimizing reaction temperature and time to reduce energy requirements
- Using alternative reagents to N,N-dimethyl formamide dimethyl acetal
- Improving purification methods beyond high-vacuum distillation
- Introducing catalysts to enhance reaction efficiency
The modified procedure typically begins with 3-cyano-4-methyl pyridine, which undergoes reaction with a formamide derivative to form an enamine intermediate (III). This is followed by cyclization to form the naphthyridine structure, and subsequent functionalization to introduce the 1-hydroxy and 3-carboxylic acid groups.
Synthesis via 4-Hydroxy-naphthyridine Intermediates
A significant approach documented in patent literature involves the conversion of 4-hydroxy-naphthyridine derivatives to the desired 1-hydroxy-2,7-naphthyridine-3-carboxylic acid. This method involves:
- Formation of a 4-hydroxy-2,7-naphthyridine intermediate
- Reaction with an organic ester of a strong acid in the presence of an acid-acceptor
- Hydrolysis to yield the 3-carboxylic acid functionality
The reaction is typically carried out in solvents such as lower-alkanols, acetone, dioxane, dimethylformamide, or dimethyl sulfoxide, at temperatures ranging from room temperature to reflux conditions.
Transformation of 1,8-Naphthyridine to 2,7-Naphthyridine Systems
Some synthetic approaches involve the transformation of 1,8-naphthyridine systems to 2,7-naphthyridine derivatives. This approach may involve:
- Starting with 1,8-naphthyridine-3-carboxylic acid derivatives
- Rearrangement or isomerization to the 2,7-naphthyridine skeleton
- Introduction of the 1-hydroxy functionality through selective oxidation or substitution reactions
While structurally related to the target compound, this approach requires careful control of reaction conditions to achieve the desired regiochemistry.
Detailed Reaction Mechanisms and Conditions
Enamine Formation and Cyclization
The formation of the 2,7-naphthyridine core often proceeds through an enamine intermediate. This process involves:
- Reaction of 3-cyano-4-methylpyridine with N,N-dimethylformamide dialkylacetal
- Formation of an enamine derivative (typically with trans geometry)
- Thermal cyclization to form the second pyridine ring
This reaction sequence typically requires elevated temperatures (150-160°C) and extended reaction times, but results in the formation of the basic naphthyridine skeleton.
Halogenation and Hydroxylation Processes
The conversion of 2,7-naphthyridine to 1-hydroxy-2,7-naphthyridine often involves a halogenation-hydroxylation sequence:
- Reaction of 2,7-naphthyridine with a halogenating agent to form 1-halo-2,7-naphthyridine
- Hydrolysis or hydroxylation to convert the halogen to a hydroxyl group
- Functionalization at the 3-position to introduce the carboxylic acid group
The halogenation step typically employs reagents such as phosphorus oxychloride or phosphorus oxybromide, followed by treatment with aqueous base to introduce the hydroxyl group.
Optimized Laboratory Synthesis Procedure
Based on an analysis of the available literature, the following represents an optimized procedure for the laboratory-scale synthesis of 1-hydroxy-2,7-naphthyridine-3-carboxylic acid:
Step 1: Preparation of Enamine Intermediate
Reagents:
- 3-Cyano-4-methylpyridine (10 mmol)
- N,N-Dimethylformamide dimethylacetal (15 mmol)
- Anhydrous toluene (50 mL)
Procedure:
- Combine 3-cyano-4-methylpyridine and N,N-dimethylformamide dimethylacetal in anhydrous toluene
- Heat the mixture at 110-120°C for 8-10 hours under nitrogen atmosphere
- Monitor reaction progress by thin-layer chromatography
- Cool the reaction mixture and evaporate the solvent under reduced pressure
- Purify the enamine by crystallization from ethyl acetate/hexane or by column chromatography
Yield: Approximately 75-80% of N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine
Step 2: Cyclization to 2,7-Naphthyridine
Reagents:
- N,N-Dimethyl-2-(3-cyano-4-pyridyl)ethenamine (from Step 1)
- Diphenyl ether (50 mL)
Procedure:
- Dissolve the enamine in diphenyl ether
- Heat the solution at 230-240°C for 2-3 hours
- Cool the reaction mixture to room temperature
- Add hexane to precipitate the product
- Filter the precipitate and wash with hexane
- Purify by recrystallization from appropriate solvent
Step 3: Halogenation at 1-Position
Reagents:
- 2,7-Naphthyridine derivative (from Step 2)
- Phosphorus oxychloride (20 mL) or phosphorus oxybromide
- N,N-Diethylaniline (1 mL)
Procedure:
- Suspend the naphthyridine in phosphorus oxychloride
- Add N,N-diethylaniline
- Reflux the mixture for 3-4 hours
- Cool and pour carefully onto crushed ice
- Neutralize with aqueous sodium bicarbonate
- Extract with ethyl acetate
- Dry the organic layer and evaporate the solvent
Step 4: Conversion to 1-Hydroxy Derivative
Reagents:
- 1-Halo-2,7-naphthyridine (from Step 3)
- Sodium hydroxide solution (10%, 50 mL)
- Ethanol (25 mL)
Procedure:
- Dissolve the 1-halo-2,7-naphthyridine in a mixture of ethanol and sodium hydroxide solution
- Reflux for 2-3 hours
- Cool and acidify with hydrochloric acid to pH 6-7
- Collect the precipitate by filtration
- Wash with water and dry
Yield: Approximately 80-85% of 1-hydroxy-2,7-naphthyridine
Alternative Synthetic Approaches
Synthesis from 2-Aminopyridine Derivatives
An alternative approach starting from 2-aminopyridine has been documented for naphthyridine synthesis:
- Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate
- Cyclization to form a naphthyridine skeleton
- Functionalization to introduce the 1-hydroxy and 3-carboxylic acid groups
This approach has been used for the synthesis of various naphthyridine derivatives with different substitution patterns.
Rearrangement-Based Approaches
Some synthetic methods involve rearrangement reactions of appropriately substituted precursors:
- Synthesis of 1,3-diamino-2,7-naphthyridines
- Rearrangement to form 1-amino-3-oxo-2,7-naphthyridines
- Conversion to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid
These rearrangement processes are influenced by the nature of substituents and reaction conditions.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
The following table compares the key aspects of the major synthetic approaches to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid:
| Synthetic Approach | Overall Yield (%) | Number of Steps | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Baldwin's Procedure | 25-30 | 4-5 | Well-established methodology | Harsh conditions, moderate yield |
| 4-Hydroxy-naphthyridine route | 35-40 | 3-4 | Fewer steps | Purification challenges |
| 2-Aminopyridine route | 30-35 | 5-6 | Accessible starting materials | More steps, lower overall yield |
| Rearrangement approach | 25-30 | 4-5 | Different functionalization pattern | Complex reaction control |
| Optimized procedure | 40-45 | 5 | Higher yield, milder conditions | Multiple purification steps |
Reagent and Condition Considerations
Different synthetic approaches require varying reagents and conditions, each with advantages and limitations:
| Approach | Critical Reagents | Temperature Range (°C) | Reaction Time | Solvent System |
|---|---|---|---|---|
| Enamine formation | N,N-DMF dimethylacetal | 110-150 | 8-16 hours | Toluene, neat |
| Cyclization | - | 230-250 | 2-3 hours | Diphenyl ether |
| Halogenation | POCl₃, POBr₃ | 100-110 | 3-4 hours | Neat, pyridine |
| Hydroxylation | Aqueous NaOH | 80-100 | 2-3 hours | Ethanol/water |
| Carboxylation | Ethyl chloroformate | 80-90 | 4-6 hours | DMF |
Scale-up and Industrial Considerations
Cost-Effective Alternatives
Industrial-scale synthesis often requires modifications to reduce costs and improve efficiency:
- Replacement of expensive reagents with less costly alternatives
- Continuous-flow processing for high-temperature steps
- Solvent recycling to reduce waste and cost
- Catalyst development to improve reaction efficiency
Research has shown that use of expensive reagents such as alkyl halides can be minimized through alternative reaction pathways, resulting in more economical processes.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid exhibits a range of biological activities that make it a valuable scaffold in drug development. Notably, it has demonstrated potential as:
- Antimicrobial Agent : Research indicates that derivatives of naphthyridine, including 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, show significant antibacterial activity against various pathogens. For instance, compounds derived from this acid have been found effective against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
- Anticancer Therapeutics : This compound is being explored for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory and Analgesic Activities : Naphthyridine derivatives have also been reported to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study conducted by Sriram et al. synthesized 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which displayed superior antibacterial activity compared to established antibiotics like ciprofloxacin against resistant strains . This highlights the therapeutic potential of naphthyridine derivatives in combating antibiotic resistance.
Organic Synthesis Applications
In organic chemistry, 1-hydroxy-2,7-naphthyridine-3-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups enhance its reactivity and solubility, facilitating various synthetic pathways:
- Synthesis of Derivatives : The compound can be modified to produce amides, esters, and other derivatives that possess distinct biological activities. For example, the synthesis of higher alkyl or aminoalkyl esters has been reported using this compound as a starting material .
Industrial Applications
Beyond pharmaceuticals and research, 1-hydroxy-2,7-naphthyridine-3-carboxylic acid finds applications in the development of dyes and pigments. Its chemical structure allows it to be utilized in creating colorants with specific properties suitable for industrial use.
Summary of Findings
The following table summarizes the key applications and findings related to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,8-Naphthyridine-3-carboxylic Acid Derivatives
Nalidixic Acid
- Structure : 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid .
- Key Differences :
- Ring System : 1,8-naphthyridine vs. 2,7-naphthyridine in the target compound.
- Substituents : Ethyl and methyl groups at positions 1 and 7, respectively, vs. a hydroxyl group at position 1.
- Applications: Nalidixic acid is a well-known antibiotic targeting DNA gyrase, whereas 1-hydroxy-2,7-naphthyridine-3-carboxylic acid’s biological activity remains less characterized .
7-Hydroxy-1,8-naphthyridine-3-carboxylic Acid
- Structure : Hydroxyl at position 7 and carboxylic acid at position 3 on a 1,8-naphthyridine core .
- Key Differences: Hydroxyl Position: Position 7 vs. position 1 in the target compound. conflicting data for the target compound .
- Synthesis : Prepared via methods similar to 1,8-naphthyridine derivatives, involving cyclization and hydrolysis .
2,7-Naphthyridine Derivatives
4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic Acid Hydrazide
- Structure : A hydrazide derivative with a hydroxyl group at position 4 and a phenyl substituent at position 6 .
- Key Differences :
- Substituents : Additional phenyl and methyl groups, along with a hydrazide functional group.
7-Chloro-2-hydroxy[1,8]naphthyridine-3-carboxylic Acid
Other Analogues
1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid | C₉H₇N₂O₃ (inferred) | 191.16 | -OH (C1), -COOH (C3) |
| Nalidixic acid | C₁₂H₁₂N₂O₃ | 232.24 | -C₂H₅ (C1), -CH₃ (C7) |
| 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid | C₉H₆N₂O₃ | 190.16 | -OH (C7), -COOH (C3) |
| 4-Hydroxy-2,7-naphthyridine-3-carbohydrazide | C₁₅H₁₄N₄O₃ | 298.30 | -NHNH₂ (C3), -OH (C4) |
Biological Activity
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid features a fused ring structure that contributes to its unique chemical properties. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Table 1: Antimicrobial Activity against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including human leukemia and lung cancer cells. Mechanisms include cell cycle arrest and modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Apoptosis induction |
| A549 (lung cancer) | 12.5 | Cell cycle arrest |
| CEM-SS (leukemia) | 10.0 | DNA intercalation |
The biological activity of 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group facilitates binding to enzymes and receptors, influencing various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Receptor Activity : It acts as a modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses.
Study on Anticancer Activity
A study published in Nature explored the effects of this compound on human myeloid leukemia cells. The findings indicated that treatment with 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid led to significant apoptosis and differentiation of cancer cells, suggesting its potential as a therapeutic agent in leukemia treatment .
Immunomodulatory Effects
Another study highlighted the immunomodulatory properties of naphthyridine derivatives, indicating that they can reduce pro-inflammatory mediators in animal models . This suggests potential applications in inflammatory diseases and conditions characterized by immune dysregulation.
Summary
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms involve complex interactions with cellular targets that modulate critical biochemical pathways. Ongoing research is essential to fully elucidate its therapeutic potential and applications in drug development.
Q & A
Q. What are the established synthetic routes for 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization and functional group modifications. For example, the Gould-Jacobs reaction can be adapted by condensing aminopyridine derivatives with ethoxymethylene malonates, followed by cyclization under reflux in phenoxy ether . Subsequent hydrolysis of esters (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate analogs) using 10% aqueous NaOH yields the carboxylic acid . Key parameters include solvent polarity (e.g., DMF for alkylation steps), temperature control during cyclization, and stoichiometric ratios to minimize side products. Yields exceeding 80% are achievable with optimized reflux times and purification via recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing 1-hydroxy-2,7-naphthyridine-3-carboxylic acid?
- Methodological Answer :
- 1H NMR : Diagnostic peaks include aromatic protons (δ 8.0–9.1 ppm for naphthyridine ring protons) and carboxylic acid protons (broad signal at δ ~12–14 ppm) .
- FTIR : Confirm the presence of -OH (stretch ~2500–3300 cm⁻¹) and carboxylic acid C=O (stretch ~1680–1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.16 for C₉H₆N₂O₃) and fragmentation patterns validate the structure .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 56.84%, H: 3.18%, N: 14.73%) .
Q. How does the hydroxy group at position 1 influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The hydroxyl group acts as a directing group, facilitating electrophilic substitution at the ortho and para positions of the naphthyridine ring. For example, bromination or nitration can occur at position 4 or 8 under acidic conditions. Steric hindrance from the carboxylic acid at position 3 may favor para substitution. Reactivity can be further modulated using protecting groups (e.g., acetyl for -OH) to isolate specific products .
Q. What are the recommended safety protocols for handling 1-hydroxy-2,7-naphthyridine-3-carboxylic acid in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Spill Management : Collect solid residues with a HEPA-filter vacuum and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?
- Methodological Answer :
- pH Adjustment : Deprotonate the carboxylic acid group using buffers (pH > 5) to enhance solubility.
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to prepare stock solutions, followed by dilution in aqueous media .
- Surfactants : Add Tween-80 or cyclodextrins to stabilize the compound in cell culture media .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are effective for predicting the electronic structure and tautomeric equilibria of 1-hydroxy-2,7-naphthyridine-3-carboxylic acid?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model tautomerism between the keto-enol forms. Solvent effects (e.g., water) should be included via polarizable continuum models (PCM). Key outputs include HOMO-LUMO gaps (~5 eV for naphthyridines) and proton affinity calculations to identify dominant tautomers .
Q. How can contradictions in NMR data between synthesized batches be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing signal splitting.
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity in complex spectra.
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference .
Q. What in silico approaches are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets like dihydrofolate reductase or bacterial topoisomerases, common for naphthyridines .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known bioactive scaffolds .
Q. What mechanistic insights explain the compound’s potential antimicrobial activity against drug-resistant strains?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes.
- Enzyme Inhibition Studies : Measure IC₅₀ values against β-lactamases or efflux pumps via spectrophotometric assays .
- Resistance Gene Knockout : Compare efficacy in wild-type vs. ΔacrB E. coli strains to identify resistance mechanisms .
Q. How can regioselective functionalization of the naphthyridine core be achieved for SAR studies?
- Methodological Answer :
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize position 5 or 6 .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for heterocyclic coupling (e.g., Suzuki-Miyaura at position 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
